molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Cat. No. B057229
CAS RN: 57486-69-8
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Patent
US08623911B2

Procedure details

In a 250 mL round bottom flask, 5.0046 g (23.2729 mmol, 1.0 eq) of 2-(Bromophenyl)acetic acid was dissolved in 100 mL of clean, dry MeOH under N2 atmosphere. This solution was cooled to 0° C. using a wet ice bath and stirred for five minutes. To the stirring solution was added 2.55 mL (34.9093 mmol, 1.5 eq) of thionyl chloride dropwise over a period of five minutes. The reaction was then allowed to stir overnight, gradually warming to room temperature. The following morning, the solvent was removed under reduced pressure. The resultant deep yellow oil was taken up in 50 mL of DCM. The solution was then washed with 50 mL of saturated NaHCO3 (aq) solution. The organic layer immediately became colorless. The layers were separated and the organic layer was washed with brine (1×30 mL) and then dried over Na2SO4. The solution was decanted and then solvent was removed under reduced pressure. A clear oil was isolated. LCMS (m/e): 230 (M+H); 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.69 (s, 3H) 3.82 (s, 2H) 7.10-7.25 (m, 1H) 7.26-7.40 (m, 2H) 7.58 (d, J=7.91 Hz, 1H).
Quantity
5.0046 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:10][C:9](=[O:11])[CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
5.0046 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.55 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
gradually warming to room temperature
CUSTOM
Type
CUSTOM
Details
The following morning, the solvent was removed under reduced pressure
WASH
Type
WASH
Details
The solution was then washed with 50 mL of saturated NaHCO3 (aq) solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was decanted
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
A clear oil was isolated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC(CC1=C(C=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.